molecular formula C11H14ClNO2 B12334718 Glycine, N-(4-chloro-m-tolyl)-, ethyl ester (7CI,8CI)

Glycine, N-(4-chloro-m-tolyl)-, ethyl ester (7CI,8CI)

Cat. No.: B12334718
M. Wt: 227.69 g/mol
InChI Key: SYCWPXRMJSHJRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(4-chloro-m-tolyl)-, ethyl ester typically involves the reaction of glycine with 4-chloro-3-methylaniline in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(4-chloro-m-tolyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Glycine, N-(4-chloro-m-tolyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(4-chloro-m-tolyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-3-methylanilino)acetate
  • N-(4-Chloro-3-methylphenyl)glycine ethyl ester

Uniqueness

Glycine, N-(4-chloro-m-tolyl)-, ethyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-methylanilino)acetate

InChI

InChI=1S/C11H14ClNO2/c1-3-15-11(14)7-13-10-6-8(2)4-5-9(10)12/h4-6,13H,3,7H2,1-2H3

InChI Key

SYCWPXRMJSHJRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC(=C1)C)Cl

Origin of Product

United States

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